2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile
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Overview
Description
The compound “2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a piperidine ring, and a pyridine ring . These types of structures are often found in biologically active compounds and are widely used in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the three-dimensional shape of the pyrrolidine and piperidine rings, which are five and six-membered rings, respectively . The presence of the hydroxyl group and the pyridine ring would also contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the hydroxyl group could potentially be involved in reactions such as esterification or substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could potentially increase its solubility in water .Scientific Research Applications
FeCl3-catalysed C-N Coupling Reaction
A study conducted by Mani et al. (2014) explored the FeCl3-catalysed C-N coupling reaction between cyclic ethers and heterocyclic amines, leading to the preparation of a series of 2-hydroxypyrrolidine/piperidine derivatives. These compounds were characterized by elemental and spectral analysis, indicating the potential of 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile in synthetic chemistry applications (Mani et al., 2014).
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
Mekheimer et al. (1997) developed a method for synthesizing functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, showcasing the compound's utility in creating diverse chemical structures (Mekheimer et al., 1997).
Antibacterial Activity of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives
Research by Bogdanowicz et al. (2013) highlighted the synthesis of new cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which were evaluated for their antimicrobial activity. This study underscores the compound's potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Three-Component Synthesis and Characterization
A study by Feng (2011) on the three-component synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine presented a novel synthetic approach, further demonstrating the compound's relevance in chemical synthesis and structural analysis (Wu Feng, 2011).
Synthesis and Anticancer Activity
El-Agrody et al. (2020) synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles and evaluated their in vitro anticancer activity, showcasing the compound's potential in cancer research (El-Agrody et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and piperidine-based compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the progression of diseases .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
2-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-10-12-1-5-17-15(9-12)18-6-2-13(3-7-18)19-8-4-14(20)11-19/h1,5,9,13-14,20H,2-4,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULJFLKYNPMWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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